molecular formula C13H23NOSi B2855746 2-(tert-Butyldimethylsilyloxy)-5-methylaniline CAS No. 1841435-42-4

2-(tert-Butyldimethylsilyloxy)-5-methylaniline

Cat. No. B2855746
CAS RN: 1841435-42-4
M. Wt: 237.418
InChI Key: WCATVLPEPQRASK-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology. It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Synthesis Analysis

While specific synthesis methods for “2-(tert-Butyldimethylsilyloxy)-5-methylaniline” were not found, related compounds such as “4-(tert-Butyldimethylsilyloxy)-1-butyne” are commonly used in synthetic processes .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(tert-Butyldimethylsilyloxy)acetic acid”, has been reported. It has a molecular weight of 190.312, a density of 1.0±0.1 g/cm3, and a boiling point of 217.3±23.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(tert-Butyldimethylsilyloxy)acetic acid”, include a molecular weight of 190.312, a density of 1.0±0.1 g/cm3, a boiling point of 217.3±23.0 °C at 760 mmHg, and a flash point of 85.2±22.6 °C .

Scientific Research Applications

Analytical Applications in Organic Chemistry

The utility of the tert-butyldimethylsilyl (TBDMS) group, which is closely related to the chemical structure , has been extensively explored in organic synthesis. For instance, TBDMS chloride has been employed for the selective protection of hydroxyl groups in nucleosides, showcasing its versatility as a protecting group due to its stability under phosphorylation conditions and ease of removal under specific conditions (Ogilvie, 1973). This characteristic makes it invaluable in the synthesis of complex organic molecules, including nucleotides and nucleoside analogs.

Role in Meteoritic Organic Chemistry

The silylation technique, involving TBDMS derivatives, has been applied to the analysis of aqueous extracts from meteorites, revealing a wide array of linear and cyclic aliphatic amides. This method has helped in understanding the organic composition of meteorites and the potential prebiotic synthesis pathways of amino acids and other life-essential organic compounds in extraterrestrial environments (Cooper & Cronin, 1995).

Applications in Biochemical Analyses

In biochemical analysis, TBDMS derivatives have been used for the gas chromatographic profiling of catecholamine metabolites in urine, aiding in the diagnosis and monitoring of diseases related to the metabolism of tyrosine and tryptophan. This application underscores the role of TBDMS in facilitating the analysis of complex biological samples, providing insights into metabolic disorders and the pharmacokinetics of administered amino acids (Muskiet et al., 1981).

Advancements in Synthetic Chemistry

The introduction of TBDMS groups has been instrumental in the development of new synthetic methodologies, enabling the protection of sensitive functional groups during chemical reactions. This has broadened the scope of synthetic possibilities, allowing for the creation of novel compounds with potential applications in drug development and materials science. For example, the synthesis of cryptophycin-24 (Arenastatin A), a potent antitumor agent, demonstrates the critical role of TBDMS-protected intermediates in facilitating complex synthetic pathways (Eggen et al., 2000).

Safety and Hazards

The safety data sheet for “2-(TERT-BUTYLDIMETHYLSILYLOXY)CYCLOHEXA&” suggests that it is a flammable liquid and vapor that causes skin and eye irritation. In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

While specific future directions for “2-(tert-Butyldimethylsilyloxy)-5-methylaniline” were not found, related compounds are being used in various areas of research, including synthetic glycobiology and the construction of key tetrahydropyran subunits in the synthesis of marine natural products .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-10-7-8-12(11(14)9-10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCATVLPEPQRASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyldimethylsilyloxy)-5-methylaniline

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